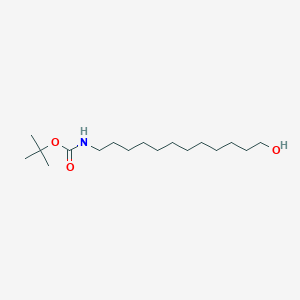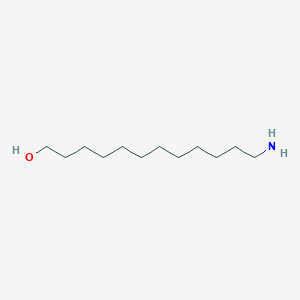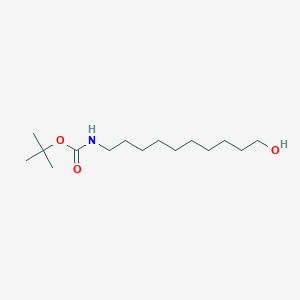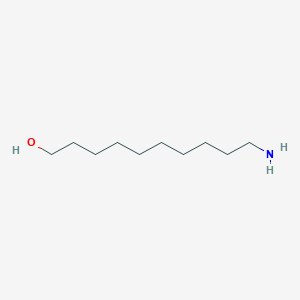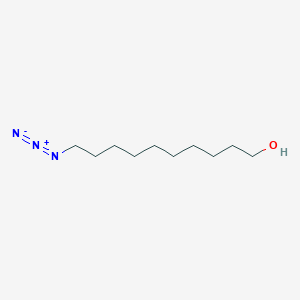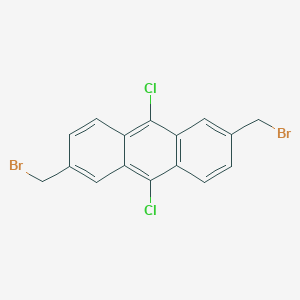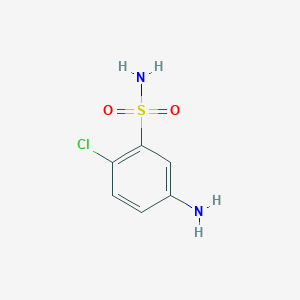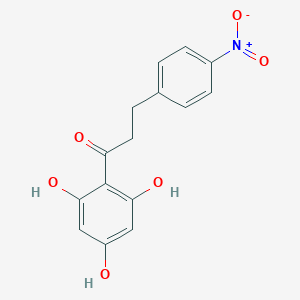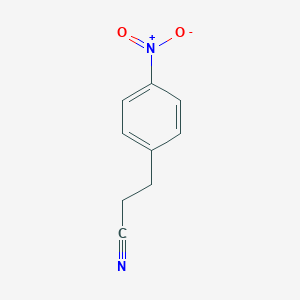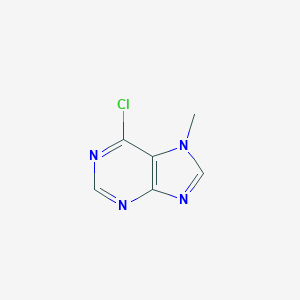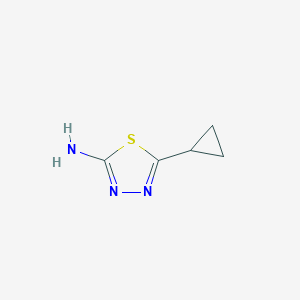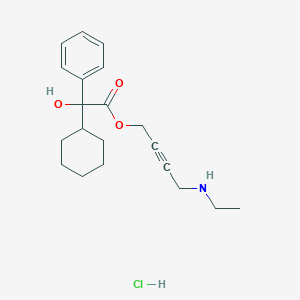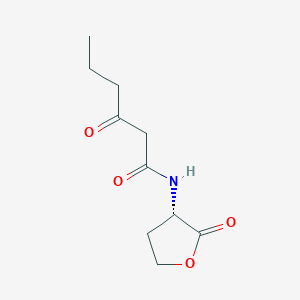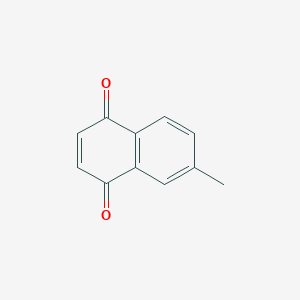
6-Metil-1,4-naftoquinona
Descripción general
Descripción
6-Methyl-1,4-naphthoquinone is an organic compound derived from naphthalene. It is a member of the naphthoquinone family, which is characterized by a quinone structure with a methyl group at the 6th position. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
6-Methyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Mecanismo De Acción
Biochemical Pathways
6-Methyl-1,4-naphthoquinone affects several biochemical pathways. It modulates major mitochondria biogenesis regulatory genes, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), estrogen-related receptor alpha (ERR-α), peroxisome proliferator-activated receptor gamma (PPAR-γ) and NRF-1 . It also affects some mitochondrial transcription regulatory genes . Furthermore, it inhibits the function of topoisomerases, thereby affecting the DNA synthesis pathway .
Pharmacokinetics
It is known that it can be converted into active vitamin k2, menaquinone, after alkylation in vivo . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of 6-Methyl-1,4-naphthoquinone is a significant increase in mitochondrial mass and oxidative phosphorylation functions, enhancing mitochondrial energy efficiency . It also has anti-inflammatory properties, inhibiting cytokine production . Furthermore, it can cause DNA damage due to its inhibition of topoisomerases .
Action Environment
The action of 6-Methyl-1,4-naphthoquinone can be influenced by environmental factors. For example, it should be kept in a dry, cool, and well-ventilated place, protected from direct sunlight . It should also be avoided in contact with strong oxidizing agents to prevent fire or explosion . More research is needed to fully understand how other environmental factors influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
6-Methyl-1,4-naphthoquinone, like other naphthoquinones, can participate in various biochemical reactions due to its redox properties . It can undergo reduction and oxidation reactions, making it a potential participant in electron transfer processes
Cellular Effects
Naphthoquinones are known to cause oxidative stress in cells, which can affect various cellular processes . They can interact with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Naphthoquinones are known to function as ligands through their electrophilic carbon-carbon double bonds . They can bind to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using chromium trioxide in acetic acid or sulfuric acid. This method yields the desired compound with moderate efficiency. Another method involves the oxidation of 6-methylnaphthalene using cerium compounds, which can provide higher yields under specific conditions .
Industrial Production Methods
In industrial settings, the production of 6-Methyl-1,4-naphthoquinone often involves the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst. This method is preferred due to its scalability and relatively high yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and cerium compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and complex quinone derivatives .
Comparación Con Compuestos Similares
6-Methyl-1,4-naphthoquinone is similar to other naphthoquinones such as:
Menadione (2-Methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties
What sets 6-Methyl-1,4-naphthoquinone apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFWRVRCVCMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344717 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-93-6 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

